molecular formula C9H17Cl2N3O B1662323 Azepexole hydrochloride CAS No. 36067-72-8

Azepexole hydrochloride

Cat. No. B1662323
CAS RN: 36067-72-8
M. Wt: 254.15 g/mol
InChI Key: HBLPYIOKPJVFQW-UHFFFAOYSA-N
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Description

Azepexole hydrochloride is an agonist of α2-adrenergic receptors (α2-ARs). It induces sedation and reduces motor activity in mice and causes concentration-dependent inhibition of peristaltic contractions . It belongs to the class of organic compounds known as azepines .


Molecular Structure Analysis

Azepexole hydrochloride has the molecular formula C9H16ClN3O and a molecular weight of 217.7 . The InChI Key is RISPXEICLQYFJX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Azepexole hydrochloride is a solid substance that is soluble in DMSO . It should be stored at -20°C .

Scientific Research Applications

Alpha-Adrenoceptor Interaction

Azepexole, chemically distinct from clonidine, exhibits pharmacological similarities as a clonidine-like drug. It demonstrates a stimulating effect on presynaptic α-adrenoceptors, as shown in various animal studies. This activity relates to both central nervous sympathoinhibition and vagally mediated baroreceptor reflex facilitation, with implications for its impact on cardiovascular dynamics (Pichler, Placheta, & Kobinger, 1980).

Cardiac Arrhythmia Protection

In studies involving guinea pigs, azepexole demonstrated a protective effect against ouabain-induced ventricular arrhythmias and lethality. This effect is believed to be mediated through stimulation of alpha 2-adrenoceptors, indicating azepexole's potential application in managing cardiac arrhythmias (Thomas, 1995).

Vascular and Gastrointestinal Effects

Azepexole has been studied for its effects on the rat vas deferens and guinea-pig ileum, revealing its role in inhibiting twitch responses via stimulation of presynaptic alpha 2-receptors. This insight can be crucial for understanding its broader applications in vascular and gastrointestinal systems (Vargas & Brugger, 1985).

Human Vascular Response

Research on humans using azepexole has explored its dose-dependent effects on local vascular responses. Such studies are significant for understanding how azepexole influences blood pressure, sedation, analgesia, and other physiological responses, which can inform its broader clinical applications (King et al., 2005).

Neurological Impact

In the context of cerebral blood flow and metabolic rate, azepexole was found to not significantly change cerebral energy consumption during isoflurane anesthesia in dogs. This finding is relevant for its potential use in neurological studies and anesthesia (Karlsson et al., 1993).

Baroreceptor Reflex and Tremor

The effects of azepexole on baroreceptor mediated reflex bradycardia and physiological tremor have been investigated, showing its impact on cardiovascular reflexes and potential applications in managing conditions related to these reflexes (Harron, Riddell, & Shanks, 1985).

Future Directions

As the hypotensive effect and side-effects of Azepexole 5 mg and 0.15 mg clonidine were almost the same, it seems justifiable to investigate the properties of Azepexole in hypertensive patients .

properties

IUPAC Name

6-ethyl-4,5,7,8-tetrahydro-[1,3]oxazolo[4,5-d]azepin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7;;/h2-6H2,1H3,(H2,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLPYIOKPJVFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(CC1)OC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36067-73-9 (Parent)
Record name Azepexole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036067728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045756
Record name Azepexole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepexole hydrochloride

CAS RN

36067-72-8
Record name Azepexole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036067728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azepexole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZEPEXOLE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O596V52O42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Q Feng, X Sun, X Lu, L Edvinsson… - Acta physiologica …, 1999 - Wiley Online Library
Heart failure is associated with increased sympathetic nerve activity. We hypothesized that chronic sympathetic stimulation in heart failure resulted in decreased vascular sympathetic …
Number of citations: 30 onlinelibrary.wiley.com
RK McMillon - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
QP Feng, A Bergdahl, XR Lu, XY Sun… - Cardiovascular …, 1996 - academic.oup.com
Objective: Vascular alpha-2 adrenoceptor function of rats with congestive heart failure (CHF) was characterized in both in vivo and in vitro experiments. Methods: CHF was induced in …
Number of citations: 21 academic.oup.com
BP Bryant, K Leftheris - Physiology & behavior, 1991 - Elsevier
… , RR, Jr.; Yaden, EL Existence of spare alpha-l-adrenoceptors but not alpha-2-adrenoceptors for respective vasopressor effects of cirazoline and B-HT-933 azepexole hydrochloride in …
Number of citations: 8 www.sciencedirect.com

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